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Tetraisopropoxyhafnium - 2171-99-5

Tetraisopropoxyhafnium

Catalog Number: EVT-3252985
CAS Number: 2171-99-5
Molecular Formula: C12H32HfO4
Molecular Weight: 418.87 g/mol
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Product Introduction

Overview

Tetraisopropoxyhafnium is a metal alkoxide compound with the formula Hf OiPr 4\text{Hf OiPr }_4, where OiPr\text{OiPr} represents isopropoxy groups. This compound belongs to a class of hafnium alkoxides, which are important in various chemical and materials science applications, particularly in the synthesis of thin films and catalysts.

Source and Classification

Tetraisopropoxyhafnium is synthesized from hafnium tetrahalides, typically hafnium tetrachloride, through reactions with isopropyl alcohol under controlled conditions. It is classified as an organometallic compound due to its metal-alkoxide bonding, which plays a crucial role in its reactivity and applications in coordination chemistry and materials science.

Synthesis Analysis

Methods

The synthesis of tetraisopropoxyhafnium generally involves the following steps:

  1. Reaction Setup: Hafnium tetrachloride is reacted with isopropyl alcohol in an alkaline medium. The pH is maintained between 8 and 11 to optimize yield.
  2. Reaction Conditions: The reaction typically occurs at low temperatures (around 5°C) in a benzene solvent saturated with ammonia to facilitate the removal of byproducts such as ammonium chloride.
  3. Filtration and Concentration: After the reaction, the mixture is filtered to remove insoluble byproducts, and the filtrate is concentrated under vacuum to isolate tetraisopropoxyhafnium.
  4. Purification: The product can be further purified through recrystallization from hot isopropyl alcohol, achieving yields of approximately 90% or more .

Technical Details

The synthesis process emphasizes controlling the pH and temperature to prevent side reactions that could lead to lower yields or unwanted products. The method has been shown to produce higher alkoxides through exchange reactions with the initial metal isopropoxide .

Molecular Structure Analysis

Structure

Data

  • Molecular Formula: C12H28HfO4\text{C}_12\text{H}_{28}\text{Hf}\text{O}_4
  • Molecular Weight: Approximately 284.56 g/mol
  • Bonding: The hafnium atom exhibits a coordination number of four, forming covalent bonds with oxygen atoms from the alkoxide groups.
Chemical Reactions Analysis

Reactions

Tetraisopropoxyhafnium can undergo various chemical reactions, including:

  1. Hydrolysis: In the presence of moisture, tetraisopropoxyhafnium can hydrolyze to form hafnium oxide and alcohols.
  2. Exchange Reactions: It can react with other alcohols or alkoxides to form mixed alkoxide compounds.
  3. Thermal Decomposition: Upon heating, it can decompose into hafnium oxide and release isopropanol .

Technical Details

The reactivity of tetraisopropoxyhafnium makes it suitable for applications in thin film deposition techniques like atomic layer deposition (ALD), where its stability under thermal stress is critical for consistent film quality .

Mechanism of Action

The mechanism by which tetraisopropoxyhafnium acts in chemical processes often involves:

  1. Coordination Chemistry: The oxygen atoms from the alkoxide groups coordinate with various ligands or substrates, facilitating catalytic processes or material formation.
  2. Thermal Stability: Its thermal stability allows it to be used as a precursor for hafnium oxide films in semiconductor applications, where controlled decomposition leads to desired thin film properties .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid or solid depending on purity and conditions.
  • Boiling Point: Varies based on purity but generally around 150°C.
  • Density: Approximately 1.03 g/cm³.

Chemical Properties

  • Solubility: Soluble in organic solvents such as toluene and hexane but reacts with water.
  • Stability: Stable under dry conditions but sensitive to moisture leading to hydrolysis.

Relevant analyses such as infrared spectroscopy have been employed to confirm the structure and purity of tetraisopropoxyhafnium .

Applications

Tetraisopropoxyhafnium has several scientific uses:

  1. Thin Film Deposition: Utilized as a precursor in atomic layer deposition processes for creating hafnium oxide films used in electronics.
  2. Catalysis: Acts as a catalyst or catalyst precursor in organic synthesis reactions due to its ability to form stable complexes with various substrates.
  3. Materials Science: Employed in the development of advanced materials due to its unique chemical properties and reactivity profiles.

The compound's versatility makes it an important subject of study within materials science and coordination chemistry, reflecting its potential for future technological applications.

Introduction: Hafnium Alkoxide Chemistry

Hafnium alkoxides represent a critical class of metal-organic compounds characterized by the general formula Hf(OR)₄, where R denotes an alkyl group. Tetraisopropoxyhafnium (Hf(OⁱPr)₄), featuring isopropoxide ligands (OⁱPr = OC₃H₇), exemplifies this category and serves as a versatile precursor in advanced materials synthesis. Hafnium (atomic number 72) belongs to Group 4 transition metals and exhibits a +4 oxidation state in its stable alkoxide complexes. Its electron configuration ([Xe] 4f¹⁴5d²6s²) enables diverse coordination geometries, while the large ionic radius (78.5 pm for Hf⁴⁺) facilitates high coordination numbers (6-8) [5] [8]. Unlike smaller alkoxides (e.g., methoxide), the steric bulk of isopropoxy groups imparts kinetic stability against uncontrolled hydrolysis while permitting ligand exchange reactions essential for tailored precursor design. This balance positions tetraisopropoxyhafnium as a molecular building block for high-performance ceramics, thin films, and nanocomposites [2] [9].

Historical Evolution of Hafnium Precursor Development

The isolation of hafnium by Coster and de Hevesy in 1923 marked a pivotal breakthrough, though its chemistry remained underdeveloped until mid-20th century demands for nuclear materials [5]. Early hafnium precursors relied on inorganic halides like HfCl₄ (derived from carbothermal chlorination of HfO₂ at >600°C), which suffered from corrosive byproducts and limited volatility [8]. The 1960s–1980s witnessed strategic shifts toward organometallic complexes to address these limitations. Key milestones included:

  • Halide-Alkoxide Transition: Development of ligand exchange protocols using HfCl₄ and lithium isopropoxide (LiOⁱPr) in anhydrous toluene (HfCl₄ + 4 LiOⁱPr → Hf(OⁱPr)₄ + 4 LiCl), yielding ~78% isolated product [2].
  • Electrochemical Synthesis: Emergence of green chemistry approaches via anodic dissolution of hafnium metal in isopropanol/Et₄NCl electrolytes (Hf + 4 ⁱPrOH → Hf(OⁱPr)₄ + 2 H₂), achieving 88% Faradaic efficiency [2].
  • Modern Heteroleptic Complexes: Design of mixed-ligand precursors (e.g., cyclopentadienyl-alkoxides) to enhance volatility and reduce decomposition temperatures, exemplified by recent iodo-cyclopentadienyl derivatives for atomic layer deposition (ALD) [4].

Table 1: Evolution of Hafnium Precursors

EraPrecursor TypeSynthetic MethodLimitations
Pre-1960sHfCl₄Carbothermal chlorinationCorrosive HCl byproducts
1960s–1980sHf(OⁱPr)₄Salt metathesis (HfCl₄ + LiOⁱPr)Oxygen sensitivity
1990s–PresentCp₂HfCl₂Alkane eliminationModerate volatility
2020sCp*HfI₃Halogenated ligand incorporationHigh synthesis cost

Coordination Chemistry of Tetraisopropoxyhafnium

Tetraisopropoxyhafnium exhibits dynamic structural behavior governed by ligand sterics and reaction conditions:

  • Dimeric Configuration: Solid-state extended X-ray absorption fine structure (EXAFS) spectroscopy confirms dimeric [Hf(μ-OⁱPr)₂(OⁱPr)₂]₂ structures with bridging isopropoxy groups. Hafnium centers adopt distorted octahedral geometry, with Hf–O bond distances spanning 2.12–2.30 Å and coordination numbers of 6–8 depending on solvation [2] [7].
  • Hydrolysis Pathways: Controlled hydrolysis proceeds via nucleophilic attack at Hf centers, forming oxo-clusters (e.g., [Hf₆O₄(OH)₄(OⁱPr)₁₆]) en route to HfO₂ colloids. Kinetic studies reveal pseudo-first-order dependence on [H₂O]:> Hf(OⁱPr)₄ + 4 H₂O → HfO₂ + 4 ⁱPrOH
  • Thermal Decomposition: Thermogravimetric analysis shows stepwise ligand elimination between 150–400°C, culminating in HfO₂ formation at >500°C. Residual carbon content is <2% under inert atmospheres [2] [9].
  • Ligand Exchange Reactivity: Lewis base adducts (e.g., THF, pyridine) form isolable complexes like Hf(OⁱPr)₄(THF)₂, enhancing solubility. Amide ligands (NR₂⁻) displace isopropoxides with ΔG‡ ≈ 28 kJ/mol, enabling low-temperature transmetalation [7].

Table 2: Ligand Exchange Kinetics for Hafnium Precursors

PrecursorLigand Size (Å)Reaction Temp (°C)Yield (%)Activation Barrier (kJ/mol)
HfCl₄1.8180–1007895
Hf(NEt₂)₄2.1025–409228
Hf(OEt)₄2.3560–808575
Hf(OⁱPr)₄2.4860–1008065

Role in Advanced Materials Synthesis

Dielectric Thin Films

Tetraisopropoxyhafnium enables high-performance HfO₂ films via ALD and chemical vapor deposition (CVD):

  • ALD Process: Sequential exposure to Hf(OⁱPr)₄ and H₂O/O₃ at 150–300°C yields conformal films with dielectric constants (κ) of 18–25. Novel halogenated variants (e.g., Cp*HfI₃) reduce interfacial SiO₂ layers to <0.5 nm, achieving equivalent oxide thickness (EOT) of 1.73 nm at leakage currents of 7.02×10⁻⁸ A/cm² [4] [7].
  • Ferroelectric Properties: Si-doped HfO₂ from mixed precursors exhibits remnant polarization (Pr) >20 μC/cm², enabling FeRAM applications .

Polymer-Derived Ceramics (PDCs)

Modification of polysilazanes (HTT1800) with Hf(OⁱPr)₄ introduces Si–O–Hf linkages via protonolysis:

≡Si–H + Hf(OBu)₄ → ≡Si–O–Hf(OBu)₃ + BuH Pyrolysis at 700–1100°C induces phase separation into amorphous SiCN matrices with HfO₂ nanocrystals (5–20 nm). These nanocomposites retain mechanical stability to 1600°C, surpassing undoped SiCN by 400°C [9].

Photoluminescent Materials

Heterometallic alkoxides (e.g., Hf₀.₅Ti₀.₅(OⁱPr)₄) yield hafnium titanate (HfTiO₄) upon sol-gel processing. Annealed at 1000°C, they form monoclinic nanocrystals (50 nm) with bandgaps >5.3 eV, serving as hosts for Eu³⁺/Tb³⁺ emitters in UV-excitable phosphors [9].

Table 3: Material Properties Enabled by Tetraisopropoxyhafnium

ApplicationMaterial SystemKey PropertyPerformance Metric
Gate DielectricsHfO₂Dielectric Constant (κ)18–25
Ferroelectric MemorySi:HfO₂Remnant Polarization (Pr)>20 μC/cm²
Thermal BarriersSiCN/HfO₂ NanocompositeMaximum Service Temperature1600°C
Optical CoatingsHfTiO₄Refractive Index (550 nm)2.1–2.3

Properties

CAS Number

2171-99-5

Product Name

Tetraisopropoxyhafnium

IUPAC Name

hafnium;propan-2-ol

Molecular Formula

C12H32HfO4

Molecular Weight

418.87 g/mol

InChI

InChI=1S/4C3H8O.Hf/c4*1-3(2)4;/h4*3-4H,1-2H3;

InChI Key

HMKGKDSPHSNMTM-UHFFFAOYSA-N

SMILES

CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Hf]

Canonical SMILES

CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Hf]

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